![molecular formula C22H25NO3 B5579142 (3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

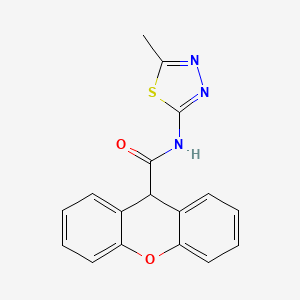

Beschreibung

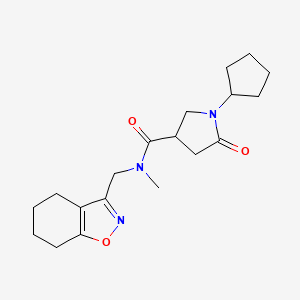

Synthesis Analysis

The synthesis of similar pyrrolidine derivatives involves multiple steps, including stereoselective processes. For instance, the large-scale preparation of related pyrrolidine analogs from L-aspartic acid showcases the complexity and efficiency of synthesizing such compounds, involving methylation, reduction, protection, and reaction steps to achieve high yields and diastereoselectivity (Yoshida et al., 1996). Additionally, asymmetric synthesis methods have been developed for the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, demonstrating the importance of stereochemistry in the synthesis of pyrrolidine derivatives (Bunnage et al., 2004).

Molecular Structure Analysis

The structural elucidation of similar compounds has been achieved through various spectroscopic techniques, including UV, FT-IR, NMR, and DFT studies. Such analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of pyrrolidine derivatives, as seen in studies of novel pyrrolidine-carboxylic acid compounds (Devi et al., 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. The stereo-selective synthesis of pyrazolidine carboxylic acid via intermolecular cycloaddition is an example of the chemical versatility of these compounds, showing how they can be used as building blocks for more complex molecules (Liu et al., 2000).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. The crystallization behavior and hydrogen bonding patterns in similar compounds provide insights into their stability and potential for forming solid-state materials (Prayzner et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of pyrrolidine derivatives in chemical syntheses and applications. Research on the photoremoval of protecting groups for carboxylic acids exemplifies the chemical functionality and utility of these compounds (Zabadal et al., 2001).

Wissenschaftliche Forschungsanwendungen

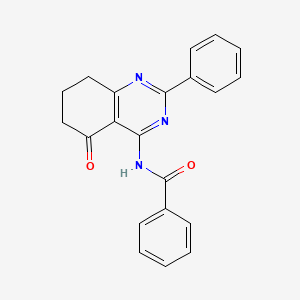

Receptor Antagonism and Drug Design

A study on 3-(2-aminocarbonylphenyl)propanoic acid analogs, which share structural features with the mentioned compound, focused on their synthesis, metabolic stability, and biological evaluation. These compounds were specifically evaluated for their binding affinity to EP1-4 receptors and antagonist activity for the EP3 receptor. This research underscores the potential of such compounds in the design and development of new therapeutic agents targeting specific receptors (Asada et al., 2010).

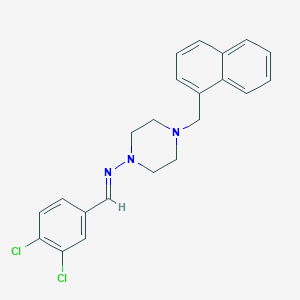

Supramolecular Chemistry

Compounds similar in structure have been investigated for their ability to form complex molecular assemblies. For instance, the study on the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate provides insight into the hydrogen bonding patterns and the potential for these structures to participate in supramolecular chemistry, which is essential for the development of novel materials and nanotechnology applications (Prayzner et al., 1996).

Organic Synthesis and Photoprotection

The application of 2,5-dimethylphenacyl esters in the field of organic synthesis highlights the utility of such compounds as photoremovable protecting groups for carboxylic acids. This technique is critical in the stepwise synthesis of complex organic molecules, enabling precise control over the reaction conditions and outcomes (Zabadal et al., 2001).

Molecular Engineering for Solar Cell Applications

Another study demonstrates the molecular engineering of organic sensitizers, including functionalized unsymmetrical organic sensitizers, for solar cell applications. This research indicates the potential of structurally complex molecules for enhancing the efficiency of solar energy conversion, showcasing the relevance of advanced organic compounds in renewable energy technologies (Kim et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-10-16(2)12-17(11-15)8-9-21(24)23-13-19(20(14-23)22(25)26)18-6-4-3-5-7-18/h3-7,10-12,19-20H,8-9,13-14H2,1-2H3,(H,25,26)/t19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQANZOZHNJMXRS-VQTJNVASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)